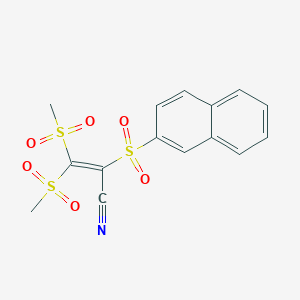![molecular formula C19H38OSi B12603829 tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane CAS No. 649561-41-1](/img/structure/B12603829.png)
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane typically involves the reaction of a tridec-1-yn-3-yl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.
Reduction: Lithium aluminum hydride; anhydrous ether; low temperature.
Substitution: Nucleophiles such as halides or alkoxides; polar aprotic solvents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane involves the formation of stable silicon-oxygen bonds, which provide protection to reactive hydroxyl groups during chemical reactions. The compound can also interact with various molecular targets through its alkyne and silyl groups, facilitating the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(dimethyl)silyl chloride: Commonly used in the synthesis of organosilicon compounds.
tert-Butyl(dimethyl)silyloxyacetaldehyde: Utilized in synthetic glycobiology
Uniqueness
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is unique due to its specific structure, which combines a long alkyne chain with a silyl protecting group. This combination allows for versatile applications in organic synthesis and materials science, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
649561-41-1 |
|---|---|
Formule moléculaire |
C19H38OSi |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(3R)-tridec-1-yn-3-yl]oxysilane |
InChI |
InChI=1S/C19H38OSi/c1-8-10-11-12-13-14-15-16-17-18(9-2)20-21(6,7)19(3,4)5/h2,18H,8,10-17H2,1,3-7H3/t18-/m0/s1 |
Clé InChI |
AGRIVHJENFOVAH-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C#C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCC(C#C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)

![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
